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Compound of Interest

Compound Name: CHMFL-BTK-01

Cat. No.: B15578841

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible binding of CHMFL-
BTK-01 to cysteine 481 (Cys481) of Bruton's tyrosine kinase (BTK), a critical interaction for its
potent and selective inhibitory activity. This document details the quantitative data,
experimental protocols, and underlying signaling pathways, offering valuable insights for
researchers in kinase inhibitor development and cancer biology.

Core Concept: Irreversible Inhibition of BTK

CHMFL-BTK-01 is a highly potent and selective irreversible inhibitor of BTK.[1][2] Its
mechanism of action involves the formation of a covalent bond with the Cys481 residue located
in the ATP-binding site of the BTK enzyme. This irreversible binding permanently inactivates
the kinase, leading to the downstream inhibition of B-cell receptor (BCR) signaling pathways
crucial for the proliferation and survival of malignant B-cells.

The acrylamide "warhead" in the structure of CHMFL-BTK-01 is the key functional group that
reacts with the thiol group of Cys481, forming a stable covalent adduct. This targeted covalent
approach provides high potency and prolonged duration of action.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and
selectivity of CHMFL-BTK-01.
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Parameter Value Description Reference

The half maximal
inhibitory

IC50 (BTK) 7 nM _ _ [1][2]
concentration against

purified BTK enzyme.

The half maximal
effective concentration
EC50 (BTK Y223 for inhibiting BTK
_ <30 nM _ [1]
Autophosphorylation) autophosphorylation
at Tyr223 in cellular

assays.

A measure of
selectivity against a

KINOMEscan ]
- panel of 468 kinases,
Selectivity Score (S 0.00 [1]

(35) at 1 uM) with a lower score
score a
" indicating higher

selectivity.

Experimental Confirmation of Covalent Binding

The covalent binding of CHMFL-BTK-01 to Cys481 has been rigorously validated through
multiple experimental approaches.

Mass Spectrometry Analysis

Mass spectrometry is a definitive method to confirm covalent modification of a protein by an
inhibitor. An increase in the protein's mass corresponding to the molecular weight of the
inhibitor confirms the formation of a covalent adduct.

Experimental Protocol: Intact Protein Mass Spectrometry

e Incubation: Recombinant human BTK protein is incubated with a molar excess of CHMFL-
BTK-01 in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01%
Brij-35) for a defined period (e.g., 1-2 hours) at room temperature to allow for the covalent
reaction to proceed. A control sample with DMSO is run in parallel.
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» Desalting: The reaction mixture is desalted to remove unbound inhibitor using a method such
as a Zeba Spin Desalting Column.

e LC-MS Analysis: The desalted protein samples are analyzed by liquid chromatography-mass
spectrometry (LC-MS). The protein is typically denatured and analyzed on a reverse-phase
C4 column.

o Data Analysis: The resulting mass spectra are deconvoluted to determine the intact mass of
the protein. A mass shift equal to the molecular weight of CHMFL-BTK-01 in the treated
sample compared to the DMSO control confirms covalent binding.

Cysteine-Serine Mutation Rescue Experiment

To further confirm that the irreversible inhibition is dependent on the Cys481 residue, a site-
directed mutagenesis experiment is performed. The Cys481 residue is mutated to a serine
(C4815S), which lacks the reactive thiol group required for covalent bond formation.

Experimental Protocol: BTK Cys481S Mutant Kinase Assay

o Protein Expression and Purification: Both wild-type (WT) BTK and the Cys481S mutant are
expressed (e.g., in HEK293T cells) and purified.

e Kinase Activity Assay: The enzymatic activity of both WT and C481S BTK is measured in the
presence of varying concentrations of CHMFL-BTK-01. A common method is the ADP-Glo™
Kinase Assay, which measures ADP production as an indicator of kinase activity.

o Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the
kinase (WT or C481S), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the inhibitor
at various concentrations.

o Incubation: The reaction is incubated at 30°C for a set period (e.g., 45-60 minutes).

o Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the
remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which
is used to generate a luminescent signal.
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» Data Analysis: The ICso values are calculated for both WT and C481S BTK. A significant loss
of inhibitory potency against the C481S mutant compared to the WT enzyme confirms that
Cys48l1 is the target of covalent modification.

X-Ray Crystallography

The co-crystal structure of CHMFL-BTK-01 bound to BTK provides direct visual evidence of
the covalent bond formation with Cys481 and reveals the precise binding mode of the inhibitor
within the ATP-binding pocket. The primary publication confirms that an X-ray crystal structure
was obtained, validating the irreversible binding mode.[1]

Kinase Selectivity Profiling

The high selectivity of CHMFL-BTK-01 is a key attribute that minimizes off-target effects. This
has been demonstrated using the KINOMEscan™ platform, a competition-based binding
assay.

Experimental Protocol: KINOMEscan™ Profiling

e Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The
amount of kinase bound to the solid support is measured via quantitative PCR of the DNA
tag.

e Procedure: CHMFL-BTK-01 is screened at a fixed concentration (e.g., 1 uM) against a large
panel of human kinases (e.g., 468 kinases and mutants).

o Data Analysis: The results are reported as a percentage of the DMSO control. A lower
percentage indicates stronger binding of the inhibitor to the kinase. The selectivity score (S
score) is calculated, where a lower score indicates that the inhibitor binds to fewer off-target
kinases. The S score (35) of 0.00 for CHMFL-BTK-01 at 1 uM indicates exceptional
selectivity.[1]

Cellular Effects of CHMFL-BTK-01

The covalent inhibition of BTK by CHMFL-BTK-01 translates into potent cellular effects in B-
cell lymphoma cell lines.
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Inhibition of BTK Autophosphorylation

Inhibition of BTK activity within cells is confirmed by measuring the reduction in
autophosphorylation at tyrosine 223 (Y223).

Experimental Protocol: Western Blot Analysis of p-BTK (Y223)

e Cell Treatment: B-cell lymphoma cell lines (e.g., U2932, Pfeiffer) are treated with increasing
concentrations of CHMFL-BTK-01 for a specified time.

e Cell Lysis: Cells are lysed, and protein concentrations are determined.

o Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a
membrane, and probed with antibodies specific for phosphorylated BTK (p-BTK Y223) and
total BTK.

» Analysis: The levels of p-BTK are normalized to total BTK to determine the concentration-
dependent inhibition of BTK activity. CHMFL-BTK-01 potently inhibits BTK Y223
autophosphorylation with an ECso of less than 30 nM.[1]

Cell Cycle Arrest and Apoptosis

Inhibition of the BCR signaling pathway by CHMFL-BTK-01 leads to cell cycle arrest and
induction of apoptosis in B-cell ymphoma cells.[1]

Experimental Protocol: Cell Cycle Analysis

o Cell Treatment: Cells are treated with CHMFL-BTK-01 for a defined period (e.g., 24-48
hours).

e Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.

» Staining: Fixed cells are stained with a DNA-intercalating dye such as propidium iodide (P1),
which also contains RNase to prevent staining of RNA.

o Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry.
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e Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is
quantified. CHMFL-BTK-01 has been shown to arrest cells in the GO/G1 phase.[1]

Experimental Protocol: Apoptosis Assay (Annexin V Staining)
e Cell Treatment: Cells are treated with CHMFL-BTK-01 for a specified time.

e Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye
(e.g., FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to
phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during
early apoptosis.

o Flow Cytometry: The stained cells are analyzed by flow cytometry.

e Analysis: The percentage of apoptotic cells (Annexin V positive, Pl negative) and late
apoptotic/necrotic cells (Annexin V positive, Pl positive) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows
described in this guide.
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Caption: BTK Signaling Pathway and Inhibition by CHMFL-BTK-01.
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Caption: Experimental Workflow for Confirming Covalent Binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Covalent Binding of CHMFL-
BTK-01 to Cys481]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1557884 1#chmfl-btk-01-covalent-binding-to-cys481]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b15578841#chmfl-btk-01-covalent-binding-to-cys481
https://www.benchchem.com/product/b15578841#chmfl-btk-01-covalent-binding-to-cys481
https://www.benchchem.com/product/b15578841#chmfl-btk-01-covalent-binding-to-cys481
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578841?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

